molecular formula C11H13F2NS B5802287 4-(3,4-difluorobenzyl)thiomorpholine

4-(3,4-difluorobenzyl)thiomorpholine

Cat. No.: B5802287
M. Wt: 229.29 g/mol
InChI Key: MSQZYJIPOLUJHP-UHFFFAOYSA-N
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Description

4-(3,4-Difluorobenzyl)thiomorpholine is a heterocyclic amine featuring a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted with a 3,4-difluorobenzyl group. Thiomorpholine derivatives are widely explored in medicinal chemistry due to their balanced lipophilicity, metabolic stability, and ability to modulate electronic properties via sulfur oxidation states (sulfide, sulfoxide, sulfone) .

The 3,4-difluorobenzyl substituent introduces strong electron-withdrawing effects, which may enhance binding interactions with biological targets such as kinases or GPCRs. This substitution pattern also reduces metabolic degradation compared to non-fluorinated analogues, as fluorine resists cytochrome P450-mediated oxidation .

Properties

IUPAC Name

4-[(3,4-difluorophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NS/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQZYJIPOLUJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

  • Structure : Nitro group at the para position of the benzyl substituent.
  • Key Properties :
    • The nitro group is strongly electron-withdrawing, making the compound a precursor for amide coupling via reduction to an aniline .
    • Crystal structure analysis reveals centrosymmetric dimers stabilized by C–H···O hydrogen bonds and π-stacking interactions, differing from its morpholine analogue due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .
    • Higher lipophilicity (logP) than morpholine derivatives, enhancing membrane permeability but requiring metabolic oxidation (e.g., sulfone formation) for renal clearance .

4-(4-Fluorobenzyl)thiomorpholine

  • Structure : Single fluorine atom at the para position of the benzyl group.
  • Key Properties: Molecular weight: 211.3 g/mol (C${11}$H${14}$FNS) . The mono-fluorinated derivative exhibits moderate electron-withdrawing effects, balancing reactivity and metabolic stability. Compared to the 3,4-difluoro analogue, reduced steric and electronic effects may lower target affinity but improve solubility .

N-(3,4-Difluorobenzyl)piperidin-4-amine Dihydrochloride

  • Structure : Piperidine ring instead of thiomorpholine, with a 3,4-difluorobenzyl group.
  • Piperidine’s conformational flexibility may enhance binding to flat binding pockets compared to the more rigid thiomorpholine .

Thiomorpholine Sulfone Derivatives (e.g., 4-[(4-Bromo-2-fluorophenyl)methyl]thiomorpholine 1,1-Dioxide)

  • Structure : Thiomorpholine oxidized to a sulfone (S=O bonds).
  • Key Properties :
    • Sulfone formation increases polarity (logP reduction by ~1–2 units), improving solubility but reducing membrane permeability .
    • Enhanced metabolic stability compared to sulfide forms, as sulfones resist further oxidation .

Data Table: Structural and Functional Comparison

Compound Substituent Heterocycle Molecular Weight (g/mol) Key Features
4-(3,4-Difluorobenzyl)thiomorpholine 3,4-difluorobenzyl Thiomorpholine ~225.3* High lipophilicity; dual fluorine enhances target affinity and stability.
4-(4-Nitrophenyl)thiomorpholine 4-nitrophenyl Thiomorpholine 255.3 Precursor for aniline derivatives; strong electron-withdrawing nitro group.
4-(4-Fluorobenzyl)thiomorpholine 4-fluorobenzyl Thiomorpholine 211.3 Moderate lipophilicity; single fluorine balances solubility and activity.
N-(3,4-Difluorobenzyl)piperidin-4-amine 3,4-difluorobenzyl Piperidine 329.2 (dihydrochloride) Reduced lipophilicity; flexible ring for diverse binding modes.
Thiomorpholine 1,1-dioxide 4-bromo-2-fluorobenzyl Thiomorpholine sulfone 322.19 High polarity; resistant to metabolic oxidation.

* Estimated based on molecular formula (C${11}$H${12}$F$_2$NS).

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